molecular formula C24H14N2OS B2740200 N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide CAS No. 536729-83-6

N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide

Cat. No.: B2740200
CAS No.: 536729-83-6
M. Wt: 378.45
InChI Key: CFTLMSWQPUPELS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Synthesis and Properties

The chemical synthesis and properties of compounds related to N-(acenaphtho[1,2-d]thiazol-8-yl)-1-naphthamide have been explored to understand their potential applications. For instance, the synthesis of S/Se-embedded acenaphthylene-imide-containing polycyclic heteroaromatic hydrocarbons has been demonstrated, showing how these compounds, due to their low-lying LUMO energy levels, can be utilized for in vitro two-photon fluorescence imaging, highlighting their application in bioimaging and potentially in the study of biological systems at a molecular level (Wang et al., 2021).

Organic Functional Materials

The development of organic functional materials utilizing similar structural motifs has gained attention for their potential applications in electronic devices and sensors. The synthesis of thiazole-based polythiophenes has been reported, showcasing the optoelectronic properties of these materials, which are crucial for the development of organic light-emitting diodes (OLEDs) and other electronic applications (Camurlu & Guven, 2015). These findings underscore the relevance of compounds with similar chemical frameworks in advancing materials science, particularly in creating more efficient and versatile electronic components.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylnaphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2OS/c27-23(17-11-3-7-14-6-1-2-10-16(14)17)26-24-25-21-18-12-4-8-15-9-5-13-19(20(15)18)22(21)28-24/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTLMSWQPUPELS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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